Monaspin B
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Monaspin B is a novel cyclohexyl-furan compound derived from the cocultivation of Monascus purpureus and Aspergillus oryzae. This compound has garnered significant attention due to its potent antileukemic activity, making it a promising candidate for leukemia therapy .
Vorbereitungsmethoden
Monaspin B is produced through microbial cocultivation, a process that involves the tandem enzymatic catalysis between different fungi. In this case, Monascus purpureus, a food fermentation strain, and Aspergillus oryzae are cocultivated to produce this compound. The optimization of the cocultivation mode and media has enhanced the production of this compound to 0.8 mg/L .
Analyse Chemischer Reaktionen
Monaspin B undergoes various chemical reactions, including oxidation and reduction. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Monaspin B has a wide range of scientific research applications:
Chemistry: this compound is used as a model compound to study the mechanisms of cyclohexyl-furan reactions.
Biology: It is utilized in biological studies to understand its effects on cellular processes.
Medicine: this compound exhibits potent antiproliferative activity against the leukemic HL-60 cell line by inducing apoptosis, with a half-maximal inhibitory concentration of 160 nM. .
Industry: The compound’s unique properties make it valuable in the development of new drugs and therapeutic agents
Wirkmechanismus
Monaspin B exerts its effects by inducing apoptosis in leukemic cells. The compound targets specific molecular pathways involved in cell proliferation and survival, leading to the reduction of white blood cell, lymphocyte, and neutrophil counts in leukemia models .
Vergleich Mit ähnlichen Verbindungen
Monaspin B is unique compared to other similar compounds due to its specific structure and potent antileukemic activity. Similar compounds include Monaspin A, which is also derived from the cocultivation of Monascus purpureus and Aspergillus oryzae but exhibits different biological activities .
Eigenschaften
Molekularformel |
C15H18O4 |
---|---|
Molekulargewicht |
262.30 g/mol |
IUPAC-Name |
7a-methyl-3-methylidene-5-[(E)-4-oxopent-1-enyl]-3a,4,5,7-tetrahydro-1-benzofuran-2,6-dione |
InChI |
InChI=1S/C15H18O4/c1-9(16)5-4-6-11-7-12-10(2)14(18)19-15(12,3)8-13(11)17/h4,6,11-12H,2,5,7-8H2,1,3H3/b6-4+ |
InChI-Schlüssel |
UUHLKWWYEAWIAU-GQCTYLIASA-N |
Isomerische SMILES |
CC(=O)C/C=C/C1CC2C(=C)C(=O)OC2(CC1=O)C |
Kanonische SMILES |
CC(=O)CC=CC1CC2C(=C)C(=O)OC2(CC1=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.